molecular formula C15H20N2O3S2 B2886782 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole CAS No. 1286705-30-3

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2886782
CAS No.: 1286705-30-3
M. Wt: 340.46
InChI Key: QXWXWBPZBYEPDB-UHFFFAOYSA-N
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Description

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole is a synthetic organic compound with a complex structure It features a benzothiazole core substituted with methanesulfonylpiperidinyl and dimethyl groups

Scientific Research Applications

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonylpiperidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid
  • 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl

Uniqueness

Compared to similar compounds, 2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole stands out due to its unique benzothiazole core and the specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,7-dimethyl-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-10-4-5-11(2)14-13(10)16-15(21-14)20-12-6-8-17(9-7-12)22(3,18)19/h4-5,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWXWBPZBYEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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